molecular formula C12H14O4 B13254965 2-Hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

2-Hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B13254965
M. Wt: 222.24 g/mol
InChI Key: VBTOWHWXWQRKDY-UHFFFAOYSA-N
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Description

2-Hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a bicyclic carboxylic acid derivative featuring a partially saturated naphthalene core with hydroxyl (-OH) and methoxy (-OCH₃) substituents at positions 2 and 7, respectively. Its structure combines aromatic and aliphatic characteristics, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound’s stereoelectronic properties are influenced by the electron-donating methoxy group and the hydrogen-bonding capacity of the hydroxyl group, which may affect its reactivity and biological interactions.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

2-hydroxy-7-methoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid

InChI

InChI=1S/C12H14O4/c1-16-10-3-2-8-4-5-12(15,11(13)14)7-9(8)6-10/h2-3,6,15H,4-5,7H2,1H3,(H,13,14)

InChI Key

VBTOWHWXWQRKDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC(C2)(C(=O)O)O)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves multi-step organic reactions One common method includes the alkylation of a naphthalene derivative followed by hydroxylation and methoxylation reactions

Industrial Production Methods: Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. The use of specific catalysts and optimized reaction conditions, such as temperature and pressure, can significantly improve the overall production process. Additionally, purification techniques like crystallization and chromatography are employed to obtain the desired compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X)

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-Hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The carboxylic acid group can also play a role in modulating the compound’s solubility and reactivity.

Comparison with Similar Compounds

Data Tables

Table 1: Key Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Spectral Features (¹H NMR) Reference
Target Compound 2-OH, 7-OCH₃ ~222.2 Not reported -
6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid 6-OCH₃ ~222.2 δ 3.73 (s, -OCH₃), 6.57–7.11 (Ar-H)
8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid 8-OCH₃ ~222.2 Commercial product; no spectral data
2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid HCl 2-NH₂, 6-Br 306.583 Not reported

Biological Activity

2-Hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS No. 1548724-07-7) is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H14O4
  • Molecular Weight : 222.24 g/mol
  • CAS Number : 1548724-07-7

Pharmacological Effects

Research indicates that 2-Hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid exhibits various biological activities:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can help in mitigating oxidative stress in biological systems. This is essential for preventing cellular damage and may contribute to its protective effects against various diseases.
  • Anti-inflammatory Effects : Studies have suggested that this compound can inhibit inflammatory pathways. It may reduce the production of pro-inflammatory cytokines, thereby alleviating conditions characterized by chronic inflammation.
  • Neuroprotective Properties : There is emerging evidence that supports the neuroprotective effects of this compound. It may aid in protecting neuronal cells from apoptosis and oxidative damage, potentially offering therapeutic benefits in neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary studies have shown that 2-Hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid possesses antimicrobial properties against various pathogens.

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

  • Inhibition of Reactive Oxygen Species (ROS) : By scavenging ROS, the compound reduces oxidative stress and protects cellular integrity.
  • Modulation of Inflammatory Mediators : It may inhibit the expression of cyclooxygenase (COX) enzymes and other inflammatory mediators.
  • Neuroprotective Pathways : The activation of survival pathways such as the PI3K/Akt signaling pathway has been implicated in its neuroprotective effects.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantReduces oxidative stress
Anti-inflammatoryInhibits cytokine production
NeuroprotectiveProtects neuronal cells
AntimicrobialEffective against certain pathogens

Case Studies

Several studies have investigated the biological effects of 2-Hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid:

  • Neuroprotection in Animal Models :
    • A study conducted on rodents demonstrated that administration of this compound significantly reduced neuronal cell death in models of induced neurotoxicity. The results indicated a marked improvement in behavioral outcomes related to cognitive function.
  • Anti-inflammatory Effects in Cell Cultures :
    • In vitro experiments showed that the compound effectively inhibited the release of pro-inflammatory cytokines in macrophage cell lines treated with lipopolysaccharides (LPS), suggesting a potential application in treating inflammatory diseases.
  • Antioxidant Capacity Assessment :
    • A series of assays measuring DPPH radical scavenging activity confirmed that 2-Hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid exhibits strong antioxidant capabilities comparable to established antioxidants like ascorbic acid.

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